molecular formula C13H17NO B2656078 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 4053-50-3

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B2656078
CAS No.: 4053-50-3
M. Wt: 203.285
InChI Key: KQICGCZZOQMMAX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C13H17NO. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3. These catalysts enhance the efficiency of the reaction and improve the yield of the product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative damage. The compound’s structure allows it to interact with free radicals, neutralizing them and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as its use as an intermediate in the synthesis of specialized chemicals and its potential biological activities .

Biological Activity

6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (C₁₃H₁₇NO) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

Antioxidant Properties

This compound exhibits potent antioxidant activity. Its mechanism involves the inhibition of lipid peroxidation and protection against oxidative stress. This capability is crucial for cellular protection against damage caused by free radicals. The compound has been shown to enhance the function of the antioxidant system in various models of oxidative stress-induced damage .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated efficacy against a range of bacterial strains and has been explored for its potential as an antibacterial agent.

Hepatoprotective Effects

A study focused on the hepatoprotective effects of this compound revealed its ability to mitigate liver injury induced by acetaminophen in animal models. The compound reduced oxidative stress markers and inflammatory cytokines while normalizing liver function tests . This suggests its potential application in treating liver diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Mechanism : The compound acts by scavenging free radicals and preventing oxidative damage to cellular components.
  • Inhibition of Apoptosis : It modulates apoptotic pathways by decreasing the activity of caspases involved in cell death processes .
  • Regulation of Inflammatory Responses : By downregulating pro-inflammatory cytokines and NF-κB pathways, it helps in reducing inflammation associated with various diseases .

Study on Liver Injury

In a controlled study involving rats with acetaminophen-induced liver damage:

  • Groups : Rats were divided into control and treatment groups receiving varying doses of this compound.
  • Findings : The treatment group exhibited significantly lower levels of liver enzymes (ALT and AST), indicating reduced liver injury. Histopathological examination showed less necrosis and inflammation compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey CharacteristicsBiological Activity
This compoundC₁₃H₁₇NOMethoxy group enhances reactivityAntioxidant, antimicrobial
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineC₁₂H₁₅NOHydroxyl group presentHepatoprotective
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolineC₁₂H₁₅NODifferent substitution patternAntioxidant

Properties

IUPAC Name

6-methoxy-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-6-5-10(15-4)7-11(9)12/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQICGCZZOQMMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Skraup reaction of 4-anisidine (5.0 g) and iodine (1.7 g) in mesityl oxide (25 ml) was performed according to the method described in example 1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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